5-(BOC-Aminomethyl)thiophene-3-boronic acid
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Overview
Description
5-(BOC-Aminomethyl)thiophene-3-boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a thiophene ring substituted with a boronic acid group and a BOC-protected aminomethyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, typically palladium . The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry to form carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules .
Pharmacokinetics
Boronic acids are generally considered to be stable, readily prepared, and environmentally benign .
Result of Action
The primary result of the action of 5-(BOC-Aminomethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of reactions involving boronic acids . Additionally, the compound’s storage temperature can impact its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BOC-Aminomethyl)thiophene-3-boronic acid typically involves the reaction of a BOC-protected aminomethyl thiophene with a boronic ester. The process generally includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of BOC-protected aminomethyl thiophene.
Boronic Ester Formation: The BOC-protected aminomethyl thiophene is then reacted with a boronic ester, such as triisopropyl borate, under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(BOC-Aminomethyl)thiophene-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The aminomethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-(BOC-Aminomethyl)thiophene-3-boronic acid has several scientific research applications, including :
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals, particularly those involving biaryl structures.
Material Science: Utilized in the synthesis of organic materials with specific electronic properties.
Biological Research: Investigated for its potential use in biological assays and as a building block for bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
5-(BOC-Aminomethyl)thiophene-2-boronic acid: Similar structure but with the boronic acid group at the 2-position instead of the 3-position.
Phenylboronic Acid: A simpler boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: Used as protective groups in carbohydrate chemistry and other applications.
Uniqueness
5-(BOC-Aminomethyl)thiophene-3-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific biaryl compounds. Its BOC-protected aminomethyl group also provides additional functionality for further chemical modifications .
Properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-5-8-4-7(6-17-8)11(14)15/h4,6,14-15H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFBQDBUNTHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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